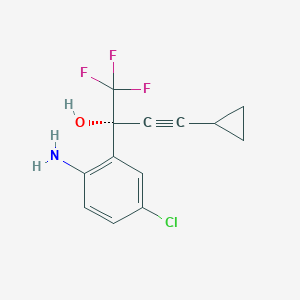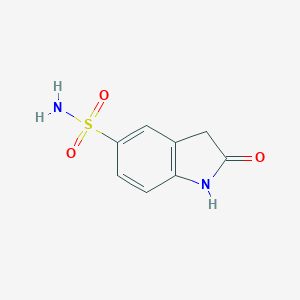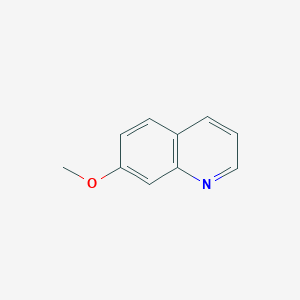
Frovatriptan succinate
Overview
Description
Frovatriptan succinate is a synthetic triptan with serotonin (5-HT) receptor agonist activity . It binds selectively and with high affinity to 5-HT 1B and presynaptic 5-HT 1D receptors in the extracerebral and intracranial arteries . This leads to an inhibition of serotonin activity and results in vasoconstriction of the painfully dilated blood vessels during a migraine attack . Frovatriptan succinate is indicated for the acute treatment of migraine .
Molecular Structure Analysis
The molecular formula of Frovatriptan succinate is C18H23N3O5 . It has a molecular weight of 361.4 g/mol . The structure of Frovatriptan succinate can be found in various databases .Chemical Reactions Analysis
Frovatriptan succinate is a serotonin receptor agonist . It has been shown to be effective in the treatment of acute migraine attacks . Frovatriptan has a longer terminal elimination half-life in blood than other triptans (~26 hours) .Physical And Chemical Properties Analysis
Frovatriptan succinate is the succinate salt form of frovatriptan . It has a molecular weight of 361.4 g/mol . The molecular formula of Frovatriptan succinate is C18H23N3O5 .Scientific Research Applications
Migraine Treatment
Frovatriptan succinate (FVT) is an effective medication used to treat migraines . It is a serotonin 5HT-1B/1D-receptor agonist . The efficacy of FVT in the acute treatment of migraine headaches has been demonstrated in several randomized, double-blind, placebo-controlled, short-term outpatient trials .
Intranasal Drug Delivery
FVT exhibits a 35% oral bioavailability and undergoes hepatic metabolism, making it a viable candidate for nasal delivery . The intranasal approach is easy for the individual to use, painless, free from sterility restrictions, and non-invasive .
Brain Targeting
FVT has been formulated into a binary ethosome gel for brain targeting . This formulation aims to enhance the bioavailability and sustain the drug release .
Overcoming Oral Medication Limitations
The recurrent incidence of severe nausea, poor gastrointestinal (GI) absorption, or vomiting in migraineurs makes it more difficult to administer oral medications . FVT intranasal delivery is created to address the shortcomings of the oral route .
Formulation Research
Several formulations of FVT have been prepared to overcome its low permeability . For example, binary ethosomes were prepared using different concentrations of phospholipid PLH90, ethanol, propylene glycol, and cholesterol by thin film hydration .
Quality Tests and Assays
Frovatriptan succinate is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia .
Mechanism of Action
Target of Action
Frovatriptan succinate primarily targets the 5-HT (hydroxytryptamine) 1B and 5-HT1D receptors , which are serotonin receptors . These receptors play a crucial role in the regulation of serotonin levels, a neurotransmitter that affects various functions in the body, including the sensation of pain .
Mode of Action
Frovatriptan succinate acts as a selective agonist for its primary targets, the 5-HT1B and 5-HT1D receptors . By binding to these receptors, Frovatriptan succinate inhibits the excessive dilation of extracerebral, intracranial arteries, a common occurrence in migraine attacks .
Biochemical Pathways
The activation of the 5-HT1B/1D receptors by Frovatriptan succinate leads to the constriction of dilated arteries, particularly those supplying blood to the head . This action helps alleviate the symptoms of migraines, including pain, throbbing, and sensitivity to light and sound .
Pharmacokinetics
Frovatriptan succinate exhibits dose-proportional pharmacokinetics, with blood levels proportional to the administered dose . The elimination half-life of Frovatriptan is approximately 26 hours, making it the longest within its class . This long half-life contributes to moderate drug accumulation observed in multiple-dose studies . It’s also important to note that Frovatriptan undergoes hepatic metabolism via the CYP 1A2 isoenzyme and is eliminated both by hepatic metabolism and renal excretion .
Result of Action
The primary result of Frovatriptan succinate’s action is the alleviation of migraine symptoms. By causing vasoconstriction of the dilated arteries, Frovatriptan succinate reduces the pain associated with migraines . It also blocks pain signals from being sent to the brain and stops the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Action Environment
The efficacy and stability of Frovatriptan succinate can be influenced by various environmental factors. For instance, gender differences have been observed in pharmacokinetic studies, with exposure parameters consistently higher in females than in males . Additionally, the drug’s action may be affected by the patient’s overall health status, including liver and kidney function, as these organs play a significant role in the drug’s metabolism and excretion .
Safety and Hazards
Future Directions
Frovatriptan’s long half-life has led to the initiation of studies for the short-term prevention of menstrually related migraine attacks . This newly investigated treatment approach for patients with predictable menstrually related migraine may, in the future, lead to treatment paradigms that benefit those patients with migraine attacks that are difficult to manage .
properties
IUPAC Name |
butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUETXFMONOSVJA-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049056 | |
| Record name | Frovatriptan Succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158930-17-7 | |
| Record name | Frovatriptan succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frovatriptan Succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Frovatriptan Succinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28J6W18HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Frovatriptan succinate exert its therapeutic effect?
A1: Frovatriptan succinate is a selective agonist for serotonin receptors 5-HT1B and 5-HT1D [, ]. By activating these receptors, it primarily constricts blood vessels in the brain, which is believed to be the primary mechanism for alleviating migraine headaches [, ].
Q2: What is the molecular formula and weight of Frovatriptan succinate?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, Frovatriptan succinate is a salt formed by the combination of Frovatriptan (C19H24N4O) and succinic acid (C4H6O4). It exists commonly as Frovatriptan succinate monohydrate. Researchers are encouraged to refer to chemical databases or product inserts for precise molecular information.
Q3: Is there spectroscopic data available for Frovatriptan succinate?
A3: Yes, UV spectrophotometry is commonly used to analyze Frovatriptan succinate. Studies have identified its maximum absorbance (λmax) at 244 nm [, , ].
Q4: What is known about the stability of Frovatriptan succinate?
A4: Frovatriptan succinate exhibits different stability profiles depending on its form and environmental conditions. For example, anhydrous forms are more susceptible to humidity and convert to their corresponding hydrated forms [, ]. Research has explored various formulation strategies, including microemulsions [], controlled-release granules [], buccal films [, ], and lipid nanoparticles [], to enhance its stability, solubility, and bioavailability.
Q5: What challenges are associated with formulating Frovatriptan succinate, and what strategies have been investigated to address them?
A5: Frovatriptan succinate’s physicochemical properties pose challenges in achieving desirable drug delivery characteristics. Its bitter taste can be mitigated by incorporating flavoring agents and sweeteners in formulations like buccal films [, ]. Furthermore, targeted delivery approaches, such as intranasal administration using microemulsions [] or ethosomes [], are being investigated to improve brain transport and potentially enhance efficacy.
Q6: How is Frovatriptan succinate absorbed and distributed in the body?
A6: While the provided research focuses primarily on alternative drug delivery routes, oral administration of Frovatriptan succinate is most common. It demonstrates approximately 35% oral bioavailability []. It is known to undergo hepatic metabolism, making it a potential candidate for routes that bypass first-pass metabolism [].
Q7: Does Frovatriptan succinate exhibit gender-specific pharmacokinetic differences?
A7: Yes, pharmacokinetic studies in Chinese healthy subjects revealed gender differences [, ]. Specifically, female subjects showed higher exposure to the drug compared to their male counterparts [, ].
Q8: What is the evidence supporting the efficacy of Frovatriptan succinate in migraine treatment?
A8: Frovatriptan succinate has proven efficacy in treating acute migraine attacks, as demonstrated in multiple double-blind, placebo-controlled clinical trials []. These trials highlighted significant headache response rates within 2 hours of administration compared to placebo groups [].
Q9: Are there any known safety concerns or long-term effects associated with Frovatriptan succinate?
A9: While this Q&A focuses on the scientific aspects and not medical advice, researchers should always consult comprehensive drug information resources and the latest clinical trial data for a complete understanding of safety profiles.
Q10: What analytical techniques are commonly employed for the characterization and quantification of Frovatriptan succinate?
A10: Several analytical methods are utilized for analyzing Frovatriptan succinate. UV spectrophotometry, particularly at its λmax of 244 nm, is widely used for quantification in bulk drug forms and pharmaceutical formulations [, , ]. Additionally, RP-HPLC methods offer high sensitivity and accuracy for determining Frovatriptan succinate levels in various matrices [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)




![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)



![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)